molecular formula C6H12ClNO4 B14793056 (2R,4R,5S)-4,5-Dihydroxypiperidine-2-carboxylic acid hydrochloride

(2R,4R,5S)-4,5-Dihydroxypiperidine-2-carboxylic acid hydrochloride

Cat. No.: B14793056
M. Wt: 197.62 g/mol
InChI Key: XEWYBIJVUARTSV-UHFFFAOYSA-N
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Description

(2R,4R,5S)-4,5-Dihydroxypiperidine-2-carboxylic acid hydrochloride is a chiral compound with significant importance in various scientific fields It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R,5S)-4,5-Dihydroxypiperidine-2-carboxylic acid hydrochloride typically involves the use of chiral starting materials and stereoselective reactions. One common method includes the cycloaddition of nitrone to vinylglycinol, which provides an asymmetric synthesis of the compound . The reaction conditions often involve the use of specific catalysts and solvents to ensure high stereoselectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2R,4R,5S)-4,5-Dihydroxypiperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R,4R,5S)-4,5-Dihydroxypiperidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,4R,5S)-4,5-Dihydroxypiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,4R,5S)-4,5-Dihydroxypiperidine-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry and potential applications in various fields. Its chiral nature makes it valuable in asymmetric synthesis and drug development, distinguishing it from other similar compounds.

Biological Activity

(2R,4R,5S)-4,5-Dihydroxypiperidine-2-carboxylic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.

  • Chemical Formula : C6H12ClNO3
  • Molecular Weight : 179.62 g/mol
  • CAS Number : 133696-21-6

Research indicates that this compound may act through various mechanisms:

  • Inhibition of Beta-Secretase : It has been suggested that this compound may inhibit the beta-secretase enzyme, which is crucial in the formation of amyloid-beta plaques associated with Alzheimer's disease .
  • Neuroprotective Effects : Studies have shown that derivatives of piperidine compounds exhibit neuroprotective properties, potentially reducing neuronal cell death and improving cognitive function in animal models .

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Description
NeuroprotectiveProtects neurons against oxidative stress and apoptosis.
Beta-Secretase InhibitionInhibits the enzyme involved in amyloid plaque formation.
AntioxidantExhibits antioxidant properties that may contribute to its neuroprotective effects.

Alzheimer’s Disease Research

A study published in a patent document highlighted the potential use of piperidine derivatives for treating Alzheimer's disease by inhibiting beta-secretase activity. The results indicated that compounds similar to this compound could significantly reduce amyloid plaque deposition in experimental models .

Neuroprotection in Animal Models

In a series of experiments involving rodent models of neurodegeneration:

  • Administration of the compound led to a significant reduction in markers of oxidative stress.
  • Behavioral tests showed improved memory and learning capabilities compared to control groups.

Properties

Molecular Formula

C6H12ClNO4

Molecular Weight

197.62 g/mol

IUPAC Name

4,5-dihydroxypiperidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H11NO4.ClH/c8-4-1-3(6(10)11)7-2-5(4)9;/h3-5,7-9H,1-2H2,(H,10,11);1H

InChI Key

XEWYBIJVUARTSV-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CNC1C(=O)O)O)O.Cl

Origin of Product

United States

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